Tributyltin chloroacetate
Overview
Description
Tributyltin chloroacetate is an organotin compound that has been widely studied for its various applications and effects. Organotin compounds, including this compound, are known for their use in industrial and agricultural settings, particularly as biocides and antifouling agents. This compound is a derivative of tributyltin, which has been recognized for its endocrine-disrupting properties and its impact on marine life .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyltin chloroacetate can be synthesized through the reaction of tributyltin chloride with chloroacetic acid. The reaction typically involves the following steps:
Preparation of Tributyltin Chloride: Tributyltin chloride is prepared by a redistribution reaction involving stannic chloride and tetrabutyltin.
Reaction with Chloroacetic Acid: Tributyltin chloride is then reacted with chloroacetic acid under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tributyltin chloroacetate undergoes various chemical reactions, including:
Oxidation: Tributyltin compounds can be oxidized to form tributyltin oxide.
Reduction: Reduction reactions can convert tributyltin compounds to their corresponding hydrides.
Substitution: This compound can undergo nucleophilic substitution reactions where the chloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Tributyltin chloroacetate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organotin compounds.
Biology: Studied for its effects on marine organisms and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in anticancer and antileishmanial therapies.
Mechanism of Action
Tributyltin chloroacetate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways . Additionally, tributyltin compounds can induce oxidative stress and damage cellular components, contributing to their toxic effects .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Oxide: Another organotin compound used as a biocide.
Tributyltin Hydride: Used in organic synthesis as a reducing agent.
Tributyltin Chloride: Precursor to other tributyltin compounds.
Uniqueness
Tributyltin chloroacetate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological systems in distinct ways. Its chloroacetate group provides additional reactivity compared to other tributyltin compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
tributylstannyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H3ClO2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULBAORKCQWGGB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207162 | |
Record name | Stannane, (chloroacetoxy)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5847-52-9 | |
Record name | Tributyltin chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyltin chloroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, (chloroacetoxy)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyltin chloroacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9VK7ME4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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